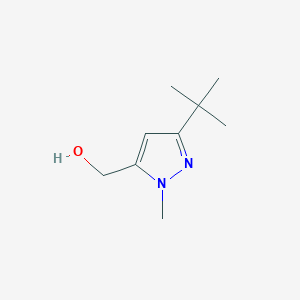

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol

Description

(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative characterized by a tert-butyl group at the 3-position, a methyl group at the 1-position, and a hydroxymethyl (-CH2OH) substituent at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Key synthetic routes (e.g., Route A) achieve moderate yields (~60–68%) and high purity, as evidenced by HRMS and optical rotation data .

Properties

IUPAC Name |

(5-tert-butyl-2-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5,12H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKBXOAFFZTCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol can be achieved through various methods. One common approach involves the condensation reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with appropriate aldehydes or ketones in the presence of a drying agent such as magnesium sulfate . The reaction is typically carried out in methanol at ambient temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol undergoes oxidation to form carbonyl derivatives.

-

Key Findings :

Esterification and Ether Formation

The alcohol participates in nucleophilic acyl substitution and alkylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | (3-tert-butyl-1H-pyrazol-5-yl)methyl acetate | – | |

| Ether synthesis | NaH, alkyl halide | (3-tert-butyl-1H-pyrazol-5-yl)methyl ether | – |

-

Key Findings :

-

Esterification with acetyl chloride proceeds under mild conditions, forming stable esters.

-

Alkylation requires strong bases like NaH to deprotonate the alcohol before reaction with alkyl halides.

-

Nucleophilic Substitution

The hydroxyl group can be converted into a leaving group for substitution reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tosylation | TsCl, pyridine | (3-tert-butyl-1H-pyrazol-5-yl)methyl tosylate | – | |

| Halogenation | PBr<sub>3</sub> or SOCl<sub>2</sub> | (3-tert-butyl-1H-pyrazol-5-yl)methyl bromide/chloride | – |

-

Key Findings :

-

Tosyl chloride (TsCl) converts the alcohol into a tosylate, enabling subsequent SN<sub>2</sub> reactions.

-

Phosphorus tribromide (PBr<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>) efficiently replaces the hydroxyl group with halogens.

-

Condensation and Cross-Coupling Reactions

The hydroxymethyl group facilitates condensation with aldehydes and cross-coupling reactions.

-

Key Findings :

Reduction and Protection

The alcohol can be protected or reduced for further functionalization.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Silyl protection | TBDMSCl, imidazole | Silyl-protected alcohol | – | |

| Reduction to alkane | HI, red P | (3-tert-butyl-1H-pyrazol-5-yl)methane | – |

-

Key Findings :

-

Silyl ethers (e.g., TBDMS) protect the alcohol during multi-step syntheses.

-

Reduction with HI and red phosphorus removes the hydroxyl group entirely.

-

Research Implications

Scientific Research Applications

Medicinal Chemistry Applications

1.1 T-type Calcium Channel Inhibition

One of the primary applications of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol is its role as a T-type calcium channel inhibitor. T-type calcium channels are implicated in various pathological conditions, including neuropathic pain, epilepsy, and cardiac arrhythmias. Research indicates that compounds inhibiting these channels can serve as therapeutic agents for pain management and neurological disorders.

- Mechanism of Action : The inhibition of T-type calcium channels can reduce abnormal neuronal excitability, which is crucial for alleviating pain and managing seizures .

- Case Study : In studies involving neuropathic pain models, administration of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol demonstrated significant analgesic effects, suggesting its potential as a therapeutic agent in pain management .

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various modifications, making it valuable in both academic and industrial chemistry.

- Synthesis Methodology : A notable method involves the condensation reaction between (3-tert-butyl-1-methyl-1H-pyrazol-5-amine) and pyridinecarboxaldehyde to yield N-pyrazolyl imines with high yields (81%) under ambient conditions . This method highlights the compound's utility in synthesizing derivatives that may exhibit unique biological activities.

Mechanism of Action

The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole Methanol Derivatives with Varied Substituents

[3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol

This analog replaces the tert-butyl group with a 2-furyl moiety, altering electronic and steric properties. The molecular weight (178.19 g/mol) is lower than that of the tert-butyl analog (184.25 g/mol), which may influence solubility and bioavailability .

5-[3-(tert-Butyl)-1-(3-Methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

This derivative incorporates a triazole-thiol group and a 3-methylbenzyl substituent. The addition of a triazole ring expands hydrogen-bonding capacity, while the tert-butyl group maintains steric bulk. The molecular weight (409.59 g/mol) and density (1.22 g/cm³) reflect its complex structure, contrasting with the simpler hydroxymethyl functionality in the target compound .

Pyrazole Amines vs. Methanol Derivatives

3-tert-Butyl-1-methyl-1H-pyrazol-5-amine

However, the tert-butyl and methyl groups provide similar steric environments. This compound is synthesized via condensation reactions under ambient conditions, differing from the methanol derivative’s more complex synthetic routes .

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole

The tert-butyl group contributes to rigidity, as seen in anticonvulsant studies .

Complex Derivatives with Urea or Triazole-Thiol Groups

1-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)-3-[4-(pyridin-4-yloxy)phenyl]urea

The urea moiety introduces hydrogen-bond donor/acceptor sites, enhancing interactions with biological targets. The molecular weight (377.43 g/mol) and pyridinyloxy group differentiate it from the methanol derivative, which prioritizes simpler functionalization .

Triazole-Thiol Derivatives (e.g., 306937-18-8)

These compounds exhibit thiol groups that enable disulfide bonding or metal coordination, contrasting with the hydroxymethyl group’s role in hydrogen bonding. Their higher molecular weights (>400 g/mol) suggest applications in heavy atom-containing pharmaceuticals .

Data Tables: Structural and Functional Comparisons

Table 1: Key Properties of Selected Pyrazole Derivatives

Biological Activity

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol can be synthesized through various methods, often involving the reaction of tert-butyl and methyl pyrazole derivatives with appropriate aldehydes or ketones. The synthesis typically yields high purity and is characterized by techniques such as NMR and mass spectrometry .

Antimicrobial Properties

Research indicates that (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, indicating potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound. In cellular assays, (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The observed activity correlates with the compound's ability to induce apoptosis and inhibit cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in inflammatory markers |

The biological activity of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities involved in metabolic pathways, leading to altered cellular responses. For instance, the compound may inhibit key enzymes in the glycolytic pathway, thereby affecting energy metabolism in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antibiotic agent .

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, treatment with (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step pathways starting with pyrazole precursors. For example:

Condensation : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core.

Substitution : Introducing tert-butyl and methyl groups via alkylation or nucleophilic substitution.

Oxidation/Reduction : Converting a carbonyl or halide group to the methanol moiety using reducing agents (e.g., NaBH₄) or hydroxylation.

- Optimization : Vary solvents (e.g., chloroform, THF), catalysts (e.g., triethylamine), and temperatures. For instance, highlights reactions in chloroform with triethylamine, stirred at room temperature for 18 hours . emphasizes crystallographic validation of bond lengths to confirm structural integrity post-synthesis .

Q. What analytical techniques are most reliable for characterizing (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol, and how should data be interpreted?

- Methodological Answer :

Q. How do hydrogen-bonding interactions influence the stability and crystallinity of this compound?

- Methodological Answer : The methanol group (-CH₂OH) participates in hydrogen bonding as both donor (O-H) and acceptor (O). Key motifs include:

- O-H···N Pyrazole : Stabilizes supramolecular dimers.

- O-H···O Methanol : Forms chains or sheets in the crystal lattice.

Graph set analysis (e.g., Etter’s rules) classifies these interactions as D (donor) or A (acceptor) motifs, critical for predicting packing efficiency . For example, highlights how such patterns reduce conformational flexibility, enhancing thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry)?

- Methodological Answer :

Purity Check : Use HPLC (e.g., employed HPLC purification to isolate isomers ).

Tautomerism Analysis : Pyrazole derivatives may exhibit prototropic tautomerism. Compare NMR data in different solvents (DMSO vs. CDCl₃) to identify equilibrium states .

Complementary Techniques : IR spectroscopy confirms functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹). Elemental analysis validates stoichiometry .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Common challenges include:

- Disordered Solvent Molecules : Use SQUEEZE in SHELXL to model electron density .

- Twinning : SHELXD detects twinning ratios; SHELXL refines twin laws .

- Weak Diffraction : High-resolution data (≤ 0.8 Å) improves model accuracy. notes SHELXL’s robustness in handling high-resolution datasets .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer :

Molecular Docking : Screen against targets (e.g., enzymes) using AutoDock Vina. For example, used structure-based design to optimize pyrazole derivatives for bromodomain inhibition .

DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

MD Simulations : Evaluate binding stability over time (e.g., 100 ns trajectories in GROMACS).

Q. What strategies are effective for designing analogs with enhanced bioactivity while maintaining solubility?

- Methodological Answer :

- Bioisosteric Replacement : Substitute tert-butyl with trifluoromethyl (-CF₃) to improve metabolic stability .

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at the pyrazole 5-position. demonstrates improved solubility in pyrrolidinyl derivatives .

- Prodrug Approaches : Convert methanol to ester prodrugs for controlled release .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The bulky tert-butyl group:

- Shields C-3 Position : Directs electrophiles to C-4 or C-5 positions.

- Limits Torsional Angles : X-ray data () shows restricted rotation, favoring planar transition states in SN2 reactions .

- Solvent Effects : Steric hindrance is reduced in polar aprotic solvents (e.g., DMF), enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.